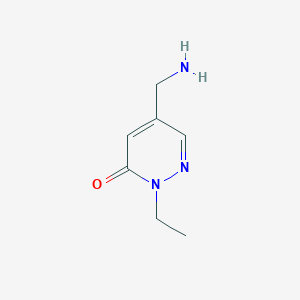

5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a 2-ethyl substituent and a 5-aminomethyl functional group on its heterocyclic core. Pyridazinones are six-membered aromatic rings containing two adjacent nitrogen atoms, which confer unique electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylpyridazine with formaldehyde and ammonia, leading to the formation of the aminomethyl group at the 5-position. The reaction is typically carried out in an aqueous medium under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Acylation of the Aminomethyl Group

The primary amine group undergoes nucleophilic acylation reactions with acylating agents such as acetyl chloride or acetic anhydride. This forms stable amide derivatives, often used to modify solubility or biological activity.

Example reaction :

5 Aminomethyl 2 ethylpyridazin 3 2H one+Ac2O→5 Acetamidomethyl 2 ethylpyridazin 3 2H one

Conditions :

-

Solvent: Acetic anhydride or dichloromethane

-

Catalyst: Pyridine (for HCl scavenging)

Key Data :

| Acylating Agent | Yield (%) | Product Application |

|---|---|---|

| Acetic anhydride | 82–89 | Intermediate for SSAO inhibitors |

| Benzoyl chloride | 75 | Bioactivity studies |

Alkylation Reactions

The aminomethyl group reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) to form secondary or tertiary amines. This reaction is critical for introducing lipophilic side chains.

Example reaction :

5 Aminomethyl 2 ethylpyridazin 3 2H one+CH3I→5 Methylamino methyl 2 ethylpyridazin 3 2H one

Conditions :

Notable Findings :

-

Ethylamino derivatives exhibit enhanced phosphodiesterase-III (PDE-III) inhibition compared to unmodified analogs .

-

Bulky alkyl groups reduce aqueous solubility but improve membrane permeability .

Condensation with Carbonyl Compounds

The amine reacts with aldehydes or ketones to form Schiff bases, which are intermediates for further cyclization or functionalization.

Example reaction :

5 Aminomethyl 2 ethylpyridazin 3 2H one+PhCHO→5 Benzylideneamino methyl 2 ethylpyridazin 3 2H one

Conditions :

Applications :

-

Schiff bases serve as ligands for metal complexes with antimicrobial activity .

-

Further reduction of Schiff bases yields secondary amines for drug-discovery pipelines .

Ring Functionalization

The pyridazinone ring participates in electrophilic substitution under controlled conditions, though its electron-deficient nature limits reactivity.

Nitration

Nitration occurs at position 4 or 6 of the ring using HNO3

/H2

SO4

, yielding nitro derivatives for downstream reduction to amines.

Conditions :

Halogenation

Chlorination or bromination at position 6 enables cross-coupling reactions (e.g., Suzuki-Miyaura).

Example :

5 Aminomethyl 2 ethylpyridazin 3 2H one+Br2→6 Bromo 5 aminomethyl 2 ethylpyridazin 3 2H one

Conditions :

Oxidation of the Ethyl Group

The ethyl substituent resists mild oxidation but forms a carboxylic acid under strong conditions (e.g., KMnO4

/H2

SO4

) .

Reduction of the Pyridazinone Ring

Catalytic hydrogenation (H2

, Pd/C) reduces the ring to a dihydropyridazinone, altering biological activity .

Complexation with Metal Ions

The aminomethyl group and pyridazinone ring coordinate with transition metals (e.g., Cu2+

, Fe3+

) to form complexes studied for catalytic or therapeutic applications .

Example :

5 Aminomethyl 2 ethylpyridazin 3 2H one+Cu NO3 2→Cu II pyridazinone complex

Applications :

Biological Activity Correlations

Derivatives of 5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one demonstrate:

Scientific Research Applications

5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, inhibiting their function by binding to the active site or allosteric sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Pharmacological Profiles

- Pyrrole-Substituted Pyridazinones: Demirayak et al. (2004) reported pyrrole-substituted pyridazinones with antihypertensive activity. The presence of aryl or heteroaryl groups at position 5 correlates with vasodilatory effects, suggesting that the aminomethyl group in the target compound might be optimized for similar applications through structural tuning .

Comparative Data Table

Research Findings and Challenges

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 2-substituted pyridazinones, such as alkylation of a parent pyridazinone with ethyl halides under basic conditions (e.g., K2CO3/acetone) .

- Stability and Commercial Viability: Analogous compounds like 5-Amino-2-methyl-2,3-dihydropyridazin-3-one () were discontinued, possibly due to instability or poor efficacy. The target’s ethyl group may mitigate such issues by reducing ring strain or oxidative degradation .

- Unresolved Questions: Direct biological data for the target compound are absent in the evidence.

Biological Activity

5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings, case studies, and relevant data on the biological activity of this compound.

Chemical Structure and Properties

This compound belongs to the pyridazinone class of compounds, characterized by a pyridazine ring with an attached carbonyl group. The presence of an amino group at the 5-position and an ethyl group at the 2-position contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer research. For instance, it has been shown to inhibit certain kinases involved in cell proliferation and survival pathways, leading to potential applications in cancer treatment .

Antimicrobial Activity

Studies have demonstrated that derivatives of pyridazinones, including this compound, exhibit significant antimicrobial properties. These compounds have been evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines. In vitro studies revealed that it induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression . The structure-activity relationship (SAR) studies suggest that modifications to the amino and ethyl groups can enhance potency.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been shown to inhibit neuroinflammation and oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Study 1: Antimicrobial Efficacy

A study conducted by Asif et al. (2017) explored various pyridazinone derivatives for their antimicrobial activity. The results indicated that this compound exhibited notable inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Study 2: Anticancer Activity

In a recent investigation published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyridazinone derivatives, including this compound. The compound demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells, highlighting its potential as an anticancer agent .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one derivatives?

- Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, microwave-assisted Buchwald-Hartwig amination using Pd catalysts (e.g., BrettPhos-Pd-G1) in 1,4-dioxane at 110–120°C has been effective for analogous pyridazinones. Post-reaction purification via prep-HPLC (high pH) or MDAP ensures product isolation .

Q. How is the structural identity of this compound confirmed?

- Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for related pyridazinone derivatives (e.g., single-crystal studies with R factor = 0.044) . Complementary techniques include high-resolution NMR (e.g., ¹H/¹³C for aminomethyl group identification) and mass spectrometry.

Q. What analytical techniques are used to assess purity in pyridazinone derivatives?

- Answer: Reverse-phase HPLC (high pH mobile phase) is widely employed, with buffer systems like ammonium acetate (pH 6.5) for optimal separation . LC-MS or GC-MS can detect trace impurities, while elemental analysis validates stoichiometry.

Q. How do researchers stabilize the aminomethyl group during synthesis?

- Answer: Protecting groups (e.g., Boc or Fmoc) are often introduced to prevent side reactions. Reaction conditions are optimized to avoid prolonged heating, and inert atmospheres (N₂/Ar) minimize oxidation .

Q. What solvents and catalysts are compatible with pyridazinone chemistry?

- Answer: Polar aprotic solvents (e.g., 1,4-dioxane) and Pd catalysts (e.g., BrettPhos-Pd-G1) are common. Sodium tert-butoxide is frequently used as a base for deprotonation in coupling reactions .

Advanced Research Questions

Q. How can reaction yields for aminomethyl-substituted pyridazinones be improved?

- Answer: Catalyst screening (e.g., RuPhos vs. BrettPhos) and microwave optimization (temperature, time) enhance efficiency. For example, increasing reaction temperature from 110°C to 120°C reduced reaction time from 1 hour to 30 minutes in analogous syntheses . Pre-activation of Pd catalysts may also mitigate side reactions.

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

- Answer: Discrepancies (e.g., NMR-derived vs. X-ray bond lengths) require recalibration of experimental parameters. For instance, dynamic NMR effects from tautomerism in pyridazinones may necessitate variable-temperature studies or computational validation (DFT calculations) .

Q. How are decomposition pathways of this compound characterized?

- Answer: Accelerated stability studies under stress conditions (heat, light, humidity) identify degradation products. LC-MS/MS and 2D NMR map degradation pathways, while Arrhenius modeling predicts shelf-life .

Q. What are the challenges in scaling up pyridazinone synthesis from lab to pilot plant?

- Answer: Microwave-dependent reactions face scalability issues; transitioning to continuous flow reactors improves heat transfer. Purification bottlenecks (e.g., prep-HPLC) require switching to column chromatography or crystallization .

Q. How do researchers evaluate the biological activity of pyridazinone derivatives?

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

5-(aminomethyl)-2-ethylpyridazin-3-one |

InChI |

InChI=1S/C7H11N3O/c1-2-10-7(11)3-6(4-8)5-9-10/h3,5H,2,4,8H2,1H3 |

InChI Key |

QPDYTHXCWJSRIO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C=C(C=N1)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.